molecular formula C13H23NO5 B2956133 2-(1-Methoxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 1998992-03-2

2-(1-Methoxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Cat. No.: B2956133
CAS No.: 1998992-03-2
M. Wt: 273.329
InChI Key: DXWRMCNZBMIKBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methoxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound is also known as MK-677 or Ibutamoren and belongs to the class of non-peptide growth hormone secretagogues.

Scientific Research Applications

Synthesis and Chemical Properties

A study by Yamaguchi et al. (1992) highlights the preparation of compounds with methoxycarbonylamino and methoxycyclopentyl groups through condensation reactions, emphasizing the methods for synthesizing fatty acids with o-heterocycles in terminal positions. This research could be relevant for understanding the synthetic pathways that might apply to the compound (Yamaguchi, Takahashi, & Kawase, 1992).

Potential Drug Applications

Modi et al. (2003) explored indole-2-acetic acid methyl esters, showcasing the synthesis and potential applications of these compounds in medicinal chemistry. Although the direct application to 2-(1-Methoxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid isn't mentioned, the methodologies and applications in drug development processes provide insight into how similar compounds might be utilized (Modi, Oglesby, & Archer, 2003).

Biochemical Applications

The work by Barnsley (1966) on the formation of 2-hydroxypropylmercapturic acid from halogenated propanes in rats demonstrates the metabolic pathways of compounds that share functional groups with this compound, providing insights into biochemical applications and metabolism (Barnsley, 1966).

Catalytic Applications

Rucklidge et al. (2005) investigated the methoxycarbonylation of vinyl acetate catalyzed by palladium complexes, a process relevant to industrial chemistry and the synthesis of esters. This study could inform on catalytic roles that similar compounds may play in synthesizing ester derivatives (Rucklidge, Morris, & Cole-Hamilton, 2005).

Radiolabeling and Neuroprotective Applications

Yu et al. (2003) described the radiolabeling and biodistribution of a neuroprotective drug with structural similarities, emphasizing the potential of such compounds in neuroprotection and imaging studies. This suggests that this compound might also have applications in medical imaging or as a neuroprotective agent (Yu et al., 2003).

Properties

IUPAC Name

2-(1-methoxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-9(10(15)16)13(18-4)7-5-6-8-13/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWRMCNZBMIKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C1(CCCC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.